molecular formula C18H22N6O3 B2706689 (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-57-4

(E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2706689
CAS RN: 682776-57-4
M. Wt: 370.413
InChI Key: VMGWTJBIZDNFNP-SRZZPIQSSA-N
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Description

(E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
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Scientific Research Applications

Reusable Chemosensors for Ion Detection

The development of reusable colorimetric and fluorescent chemosensors, such as those based on 1,8-naphthalimide derivatives, demonstrates the potential application of structurally complex molecules in detecting fluoride ions. These chemosensors operate by deprotonating the hydrazone moiety in the presence of fluoride ions, leading to a significant color change. This mechanism underscores the utility of hydrazinyl-substituted derivatives in environmental monitoring and analytical chemistry (Zhang et al., 2020).

Aromatase Inhibitors for Cancer Therapy

Another application is seen in the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, highlighting the therapeutic potential of such molecules in treating hormone-dependent cancers. These compounds exhibit stronger inhibition of human placental aromatase compared to standard treatments, presenting a promising avenue for breast cancer therapy (Hartmann & Batzl, 1986).

Polylactide Synthesis for Biodegradable Materials

Research into the bulk polymerization of glycolides, including isobutylglycolide, to produce high molecular weight polymers showcases the relevance of substituted diones in creating new materials. These polymers, with varying thermal properties, are significant for applications in biodegradable plastics and medical devices, reflecting the versatility of hydrazinyl and methyl-substituted purine diones in polymer science (Yin & Baker, 1999).

Coordination Chemistry for Metal Complexes

The synthesis of hydrazono-substituted diones and their coordination to copper(II) ions reveal intricate interactions leading to the formation of coordination polymers. These studies provide insights into the structural and electronic properties of metal complexes, offering applications in catalysis, molecular recognition, and material science (Kopylovich et al., 2011).

Advanced Drug Design and Discovery

Investigations into novel inhibitors of glycolic acid oxidase and their potential therapeutic applications highlight the significance of structural modification in drug discovery. By introducing specific substituents into the core structure, researchers can enhance the biological activity and specificity of compounds for targeted medical interventions (Rooney et al., 1983).

properties

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-10(2)9-24-14-15(23(4)18(27)20-16(14)26)19-17(24)22-21-11(3)12-5-7-13(25)8-6-12/h5-8,10,25H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGWTJBIZDNFNP-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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